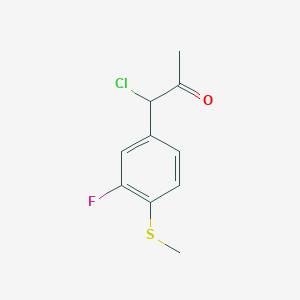

1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one

Description

1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 3-fluoro-4-(methylthio)phenyl moiety.

Properties

Molecular Formula |

C10H10ClFOS |

|---|---|

Molecular Weight |

232.70 g/mol |

IUPAC Name |

1-chloro-1-(3-fluoro-4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10ClFOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3 |

InChI Key |

NBQXAAYWAMUMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)SC)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-fluoro-4-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and proteins. The methylthio group may contribute to its binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

3-Chloro-1-(thiophen-2-yl)propan-1-one ()

- Structure : Features a thiophene ring instead of a substituted phenyl group.

- Synthesis : Prepared via Friedel-Crafts acylation using chloropropionyl chloride and AlCl₃ .

- Key Differences : The thiophene’s aromatic sulfur atom enhances electron-richness compared to the phenyl ring in the target compound. This difference likely alters electrophilic substitution reactivity and dipole moments.

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one ()

- Structure : Contains a chlorothiophene group and an α,β-unsaturated ketone system.

- Key Differences: The conjugated enone system increases electrophilicity at the carbonyl carbon, a contrast to the saturated propan-2-one in the target compound. The chloro-thiophene substituent may also influence solubility in polar solvents.

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ()

- Structure : Includes a hydrazinylidene group and a 4-methoxyphenyl substituent.

- Synthesis: Derived from methyl 2-chloro-3-oxobutanoate and substituted diazonium salts .

- Key Differences : The hydrazinylidene moiety introduces hydrogen-bonding capabilities (N–H⋯O interactions), which stabilize crystal packing . The methoxy group’s electron-donating nature contrasts with the methylthio group’s moderate donating ability in the target compound.

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one ()

- Structure : Similar to the above but with a phenylhydrazinylidene group.

- Crystallography : Exhibits planar molecular geometry with zigzag conformations, stabilized by intermolecular hydrogen bonds .

Physical and Chemical Properties

Electronic Effects

Hydrogen Bonding and Crystallography

- Hydrazonoyl analogs () exhibit N–H⋯O bonds that stabilize crystal lattices .

Biological Activity

1-Chloro-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one, with the molecular formula C10H10ClFOS and a molecular weight of 232.70 g/mol, is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Chloro Group : Enhances reactivity and may influence binding to biological targets.

- Fluoro Group : Known to increase lipophilicity, potentially improving cell membrane penetration.

- Methylthio Group : Can enhance the compound's pharmacological profile through unique interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) enhances its reactivity, allowing it to interact effectively with microbial enzymes and cellular components. Studies have shown varying degrees of effectiveness against different bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The compound has been evaluated for its anticancer properties in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In vitro studies have determined that the compound induces apoptosis in these cell lines, with IC50 values indicating effective concentrations required for 50% inhibition of cell viability. For instance, similar compounds in related studies have reported IC50 values ranging from 3.6 µM to 11.0 µM against these cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G0/G1 and G2/M phase arrest in the cell cycle, disrupting normal cellular function and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-1-(3-fluoro-5-(methylthio)phenyl)propan-2-one | C10H10ClFOS | Different position of methylthio group; potential for varied biological activity. |

| 3-Fluoro-4-methylthiophenylacetone | C10H11FOS | Lacks chloro substituent; may exhibit different reactivity profiles. |

| 4-Fluorophenylacetone | C9H9FO | No methylthio group; simpler structure affecting its chemical behavior. |

This table illustrates how variations in substituent positions influence the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects on multiple cancer cell lines, supporting its development as a potential anticancer agent.

- Mechanistic Studies : Investigations into the mechanisms revealed that it does not inhibit MDM2-p53 interactions but induces apoptosis through other pathways, such as G0/G1 phase arrest .

- Structure–Activity Relationship (SAR) : Research indicates that modifications in the structure can significantly impact biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.